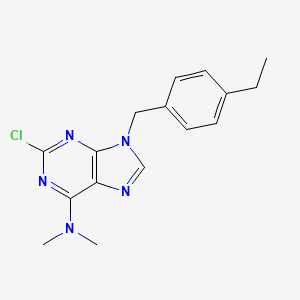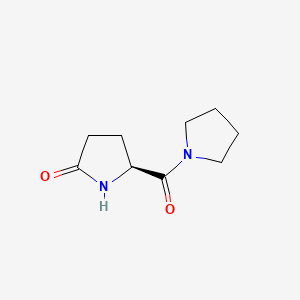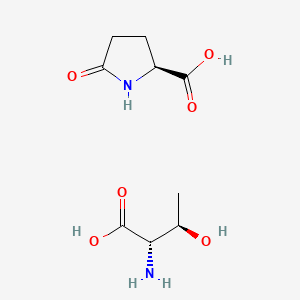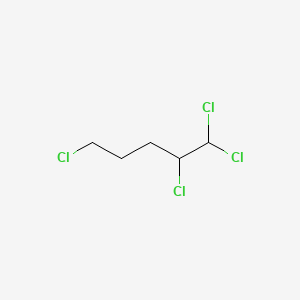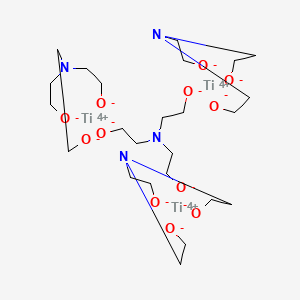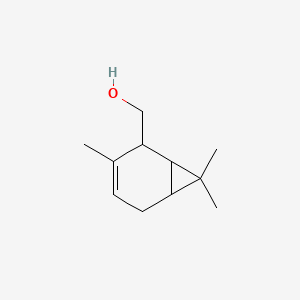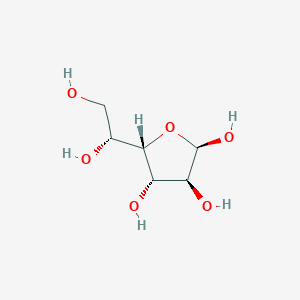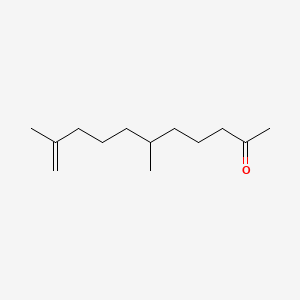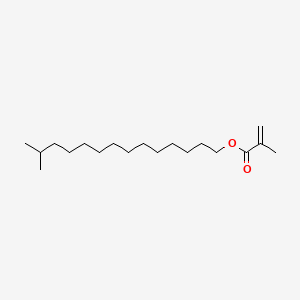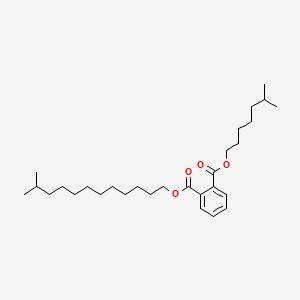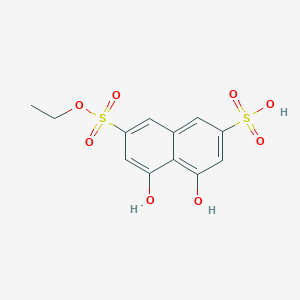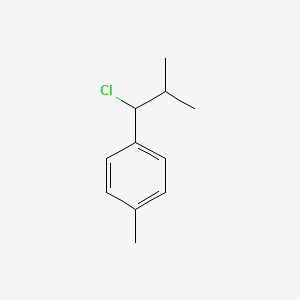
4-(1-Chloro-2-methylpropyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloro-2-methylpropyl)toluene is an organic compound with the molecular formula C11H15Cl It is a derivative of toluene, where a chlorine atom and a methyl group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-methylpropyl)toluene typically involves the chlorination of 4-(2-methylpropyl)toluene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-2-methylpropyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include reduced derivatives of the original compound.
Scientific Research Applications
4-(1-Chloro-2-methylpropyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-2-methylpropyl)toluene involves its interaction with specific molecular targets. The chlorine atom and the methyl group play crucial roles in determining the compound’s reactivity and interactions. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Chlorotoluene: Chlorotoluenes are aryl chlorides based on toluene with one or more chlorine atoms substituted on the benzene ring.
Benzyl Chloride: An isomer of chlorotoluene with a chlorine atom substituted on the methyl group of toluene.
Uniqueness
4-(1-Chloro-2-methylpropyl)toluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorotoluenes and benzyl chloride. Its unique structure makes it valuable for specific applications in research and industry .
Properties
CAS No. |
68857-83-0 |
|---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(1-chloro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |
InChI Key |
AAGFTZAYXBVFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




